(2,5-Dimethoxybenzyl)hydrazine hydrochloride
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Overview
Description
(2,5-Dimethoxybenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of two methoxy groups attached to a benzyl ring, which is further connected to a hydrazine moiety. This unique structure imparts specific chemical properties and reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxybenzyl)hydrazine hydrochloride typically involves the reaction of 2,5-dimethoxybenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethoxybenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.
Reduction: It can be reduced to form hydrazones or other reduced derivatives.
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted benzyl derivatives .
Scientific Research Applications
(2,5-Dimethoxybenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxybenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with various biomolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The methoxy groups on the benzyl ring may also contribute to its biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
- (2,4-Dimethoxybenzyl)hydrazine hydrochloride
- (3,4-Dimethoxybenzyl)hydrazine hydrochloride
- (2,5-Dimethoxyphenyl)hydrazine hydrochloride
Comparison: Compared to these similar compounds, (2,5-Dimethoxybenzyl)hydrazine hydrochloride is unique due to the specific positioning of the methoxy groups on the benzyl ring. This structural difference can influence its chemical reactivity, biological activity, and overall properties. For instance, the 2,5-dimethoxy substitution pattern may result in different steric and electronic effects compared to other substitution patterns, leading to variations in its behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)methylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-12-8-3-4-9(13-2)7(5-8)6-11-10;/h3-5,11H,6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFIOECKBVGPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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